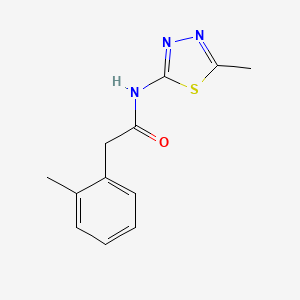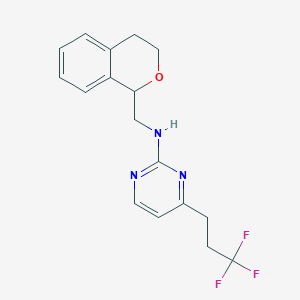![molecular formula C19H15ClFN3O2 B5298268 2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide](/img/structure/B5298268.png)
2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known to have a unique mechanism of action that makes it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins that are involved in various cellular processes. This compound has been found to inhibit the activity of COX-2, an enzyme that is involved in inflammation, and MMP-9, a protein that is involved in cancer cell invasion.
Biochemical and Physiological Effects
2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide has been shown to have a variety of biochemical and physiological effects. This compound has been found to reduce inflammation, inhibit cancer cell growth, and have antibacterial activity. Additionally, this compound has been found to have minimal toxicity in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide in lab experiments is its unique mechanism of action. This compound has the potential to be developed into new drugs that target specific enzymes and proteins. However, a limitation of using this compound in lab experiments is its complex synthesis method, which requires specialized equipment and expertise in organic chemistry.
Future Directions
There are several future directions for research on 2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide. One direction is to further investigate its mechanism of action and identify specific enzymes and proteins that are targeted by this compound. Another direction is to explore its potential as a treatment for various diseases, including cancer, inflammation, and bacterial infections. Additionally, future research could focus on developing new drugs based on the structure of this compound that have improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis of 2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide involves a multi-step process that requires careful attention to detail. The first step involves the synthesis of 3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinecarboxylic acid, which is then converted to 2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide through a series of chemical reactions. The synthesis of this compound requires expertise in organic chemistry and access to specialized equipment.
Scientific Research Applications
2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide has been studied extensively for its potential therapeutic applications. This compound has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been found to have antibacterial activity against various strains of bacteria.
properties
IUPAC Name |
2-[3-(3-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2/c1-12(19(26)22-17-8-3-2-7-15(17)21)24-18(25)10-9-16(23-24)13-5-4-6-14(20)11-13/h2-12H,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFSFALSXXWVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1F)N2C(=O)C=CC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5298195.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5298198.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopropylacetamide](/img/structure/B5298200.png)
![5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298208.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5298228.png)

![1-(4-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5298245.png)
![5-{[2-(4-methoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298252.png)
![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-1H-imidazole oxalate](/img/structure/B5298260.png)
![1-methyl-N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5298273.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5298274.png)
![5-methyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5298275.png)
![N-[3-(3,9-diazaspiro[5.5]undec-3-yl)-3-oxopropyl]-N-methylmethanesulfonamide hydrochloride](/img/structure/B5298278.png)